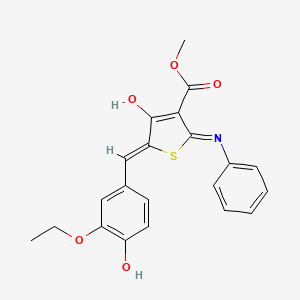![molecular formula C15H16N2O3 B6074754 N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide](/img/structure/B6074754.png)
N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide, also known as HPPH, is a synthetic compound that has been studied for its potential use in cancer treatment. The compound has been shown to have a unique mechanism of action that makes it different from traditional chemotherapy drugs.
作用機序
The mechanism of action of N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide involves the production of reactive oxygen species upon exposure to light. The reactive oxygen species can cause damage to cellular components, leading to cell death. N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide has been shown to have a unique mechanism of action that makes it different from traditional chemotherapy drugs.
Biochemical and Physiological Effects:
N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide has been shown to accumulate selectively in tumor cells, leading to increased efficacy in killing cancer cells. N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. However, further studies are needed to fully understand the biochemical and physiological effects of N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide.
実験室実験の利点と制限
N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide has several advantages for lab experiments, including its selective accumulation in tumor cells and low toxicity in normal cells. However, N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide also has limitations, such as the need for light activation and the potential for phototoxicity.
将来の方向性
For research on N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide include optimizing the synthesis method to improve yield and purity, studying the mechanism of action in more detail, and exploring the potential use of N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide in combination with other cancer treatments. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide and to determine the optimal conditions for PDT using N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide.
合成法
The synthesis of N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide involves the reaction of 2-furoic acid hydrazide with 2-hydroxyacetophenone in the presence of acetic anhydride and sulfuric acid. The resulting compound is then treated with methyl iodide to obtain N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide. The synthesis of N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide has been optimized to improve yield and purity.
科学的研究の応用
N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide has been studied for its potential use in photodynamic therapy (PDT) for cancer treatment. PDT involves the use of a photosensitizer, such as N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide, that is activated by light to produce reactive oxygen species that can kill cancer cells. N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide has been shown to accumulate selectively in tumor cells, making it an attractive candidate for PDT.
特性
IUPAC Name |
N-[(E)-1-(2-hydroxyphenyl)propylideneamino]-5-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-3-12(11-6-4-5-7-13(11)18)16-17-15(19)14-9-8-10(2)20-14/h4-9,18H,3H2,1-2H3,(H,17,19)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCKEOHPWYVCHD-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C1=CC=C(O1)C)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC(=O)C1=CC=C(O1)C)/C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6074672.png)
![N-isopropyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B6074678.png)
![1-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B6074684.png)
![1-methyl-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)-2-piperidinecarboxamide](/img/structure/B6074691.png)
![3-[2-(4-methoxyphenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B6074699.png)
![5-{1-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-pyrrolidinyl}-N-ethyl-2-thiophenecarboxamide](/img/structure/B6074701.png)
![N-cyclohexyl-2-(formylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B6074709.png)
![2-[1-cyclopentyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6074719.png)
![3-(benzyloxy)-1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B6074722.png)

![1'-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidin-3-ol](/img/structure/B6074737.png)

![5-{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6074758.png)
![5-(4-tert-butylbenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6074769.png)